Technical Monograph: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
Technical Monograph: Ethyl 2-(4-hydroxy-3-methylphenyl)acetate
The following technical guide provides an in-depth analysis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.
CAS Number: 607707-64-2[1][2][3][4][5]
Executive Summary & Chemical Identity
Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is a fine chemical intermediate belonging to the class of phenylacetic acid derivatives. Structurally, it features a lipophilic ethyl ester tail and a substituted phenol core (3-methyl, 4-hydroxy). This dual functionality makes it a critical building block for constructing complex bioactive scaffolds, particularly in the development of integrin receptor antagonists , PPAR agonists , and anti-inflammatory agents .
Its specific substitution pattern (ortho-cresol motif) offers unique steric and electronic properties compared to the unsubstituted analog, often improving metabolic stability or binding affinity in downstream drug targets.
Chemical Profile
| Property | Specification |
| CAS Number | 607707-64-2 |
| IUPAC Name | Ethyl 2-(4-hydroxy-3-methylphenyl)acetate |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC(=O)CC1=CC(=C(C=C1)O)C |
| InChIKey | Derived from structure (e.g., BTRGZBIXPLFVNK-UHFFFAOYSA-N analog) |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |
| Purity Grade | Typical commercial grade ≥97% (GC/HPLC) |
Synthesis & Manufacturing Protocols
The synthesis of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate is most robustly achieved via Fischer Esterification of the parent acid, 4-hydroxy-3-methylphenylacetic acid (CAS 29121-56-0). This route is preferred for its atom economy and scalability.
Core Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the critical process flow, from precursor selection to isolation.
Figure 1: Synthetic pathway for the industrial production of CAS 607707-64-2 via acid-catalyzed esterification.
Detailed Experimental Protocol
Objective: Synthesis of 10g of Ethyl 2-(4-hydroxy-3-methylphenyl)acetate.
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Reaction Setup:
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Charge a 250 mL round-bottom flask with 4-hydroxy-3-methylphenylacetic acid (10.0 g, 60.2 mmol).
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Add absolute Ethanol (100 mL) to dissolve the solid.
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Slowly add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) as a catalyst.
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Reflux:
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Equip the flask with a reflux condenser and a drying tube (CaCl₂).
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Heat the mixture to reflux (~78°C) for 6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3); the acid spot should disappear, replaced by a higher R_f ester spot.
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Workup:
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Cool the mixture to room temperature.
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Concentrate under reduced pressure (Rotavap) to remove excess ethanol.
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Redissolve the residue in Ethyl Acetate (100 mL).
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Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and neutralize the catalyst.
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Wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.
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Purification:
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Evaporate the solvent to yield the crude oil.
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Optional: If high purity is required, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or high-vacuum distillation.
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Pharmaceutical Applications & Mechanism
This compound serves as a "privileged structure" intermediate. The phenylacetic acid core is a common pharmacophore in NSAIDs and metabolic regulators.
Integrin Receptor Antagonists
Research indicates that phenylacetic acid derivatives are key intermediates in synthesizing antagonists for
Metabolic Pathway Standards
The parent acid (4-hydroxy-3-methylphenylacetic acid) is a known metabolite of dietary proanthocyanidins (found in cranberries) and specific gut microbiota transformations. The ethyl ester (CAS 607707-64-2) is frequently used as:
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Analytical Standard: A lipophilic derivative for GC-MS analysis of biological samples.
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Prodrug Model: To study the bioavailability of the parent acid, as the ester enhances membrane permeability before being hydrolyzed by plasma esterases.
Agrochemical Development
Similar to 2,4-D and other auxin-mimic herbicides, the 3-methyl substituted phenylacetates are investigated for selective herbicidal activity. The ethyl ester formulation improves leaf cuticle penetration.
Analytical Characterization
To validate the identity of CAS 607707-64-2, compare experimental data against these expected spectral signals.
| Technique | Expected Signals / Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, -OCH₂CH ₃)δ 2.23 (s, 3H, Ar-CH ₃)δ 3.52 (s, 2H, Ar-CH ₂-CO)δ 4.15 (q, 2H, -OCH ₂CH₃)δ 6.70-7.05 (m, 3H, Aromatic protons)δ 5.0-6.0 (s, 1H, -OH , broad, exchangeable) |
| IR Spectroscopy | 3400 cm⁻¹ (Broad -OH stretch)1735 cm⁻¹ (Strong C=O ester stretch)1200 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z 194 [M]⁺m/z 121 [M - COOEt]⁺ (Tropylium-like ion) |
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a standard substituted phenol/ester.
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GHS Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol group.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
